Home > Products > Building Blocks P19013 > 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one - 185039-46-7

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-388232
CAS Number: 185039-46-7
Molecular Formula: C15H11Cl2N3OS
Molecular Weight: 352.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives have garnered attention in the pharmaceutical industry due to their diverse biological activities. Research has been conducted to synthesize and evaluate the pharmacological profiles of various pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, exploring their potential as therapeutic agents in treating conditions such as hypertension, arrhythmias, inflammation, pain, and microbial infections, as well as their antiproliferative effects against cancer cell lines.

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

    Compound Description: Pamapimod is a potent and selective inhibitor of p38α kinase. It was developed as a potential therapeutic agent for rheumatoid arthritis and advanced to phase 2 clinical trials. []

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

    Compound Description: PRN1371 is an irreversible covalent inhibitor of fibroblast growth factor receptors (FGFR1-4) designed for oncology indications. It exhibits high selectivity and potency against FGFRs. []

    Compound Description: Palbociclib is a highly selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in cancer treatment, particularly metastatic breast cancer. [, , , , , , , , , ]

    Relevance: Palbociclib and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one both belong to the pyrido[2,3-d]pyrimidin-7(8H)-one family. They share structural similarities in their core scaffold but have distinct substitutions. Palbociclib features a cyclopentyl group at the 8-position, an acetyl group at the 6-position, and a more complex 2-position substituent compared to the methylthio group of the target compound. [, , , , , , , , , ]

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

    Compound Description: This class of compounds represents potent inhibitors of protein tyrosine kinases, particularly c-Src. They exhibit varying degrees of selectivity for c-Src over other kinases like PDGFR and FGFR. []

    Relevance: Although structurally distinct from 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one due to the presence of a 1,6-naphthyridin-2(1H)-one core, these compounds are relevant due to their shared 2,6-dichlorophenyl substituent and their focus on kinase inhibition. This highlights the significance of this specific substituent in targeting kinases within this research landscape. []

    Compound Description: This compound is a 6-regioisomer of LY231514 (Alimta), a known antifolate drug. It exhibits antitumor activity in vitro, particularly when the bridging carbon chain length is increased. []

    Relevance: While not a direct structural analogue, the 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are related through their shared pursuit of anti-cancer activity. The research on bridge homologation in the former compound, leading to enhanced activity, could inform potential modifications and investigations of the latter compound for optimizing its therapeutic properties. []

6-substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidine

    Compound Description: This compound, along with its 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine counterpart, was investigated for its antifolate activity. Bridge homologation led to enhanced antitumor effects in vitro. []

    Relevance: Despite a different core structure compared to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the 6-substituted 2-amino-4-oxopyrrolo[2,3-d]pyrimidine offers insights into the impact of structural modifications on biological activity. The findings related to bridge length in enhancing its antitumor effects could guide future research on modifying the target compound for improved therapeutic efficacy. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: CKIA is a small molecule Cdk4 inhibitor radiolabeled with 124I for potential use in tumor imaging via positron emission tomography. It demonstrated specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: Similar to CKIA, CKIB is a radiolabeled Cdk4 inhibitor designed for potential tumor imaging applications. It exhibited promising radiopharmacological properties in human tumor cells. [, ]

    Relevance: CKIB, like 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, is based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. They share the presence of a cyclopentyl group at the 8-position and a methyl group at the 5-position. The key difference lies in the 2- and 6-position substituents, where CKIB has an iodine at the 6-position and a different substituted pyridinyl group at the 2-position compared to the target compound. [, ]

6-(2,6-dichlorophenyl)-8-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidine-7-one (TKI-28)

    Compound Description: TKI-28 is a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. It exhibits potent inhibitory activity against a range of tyrosine kinases, including ErbB-2, EGFR, KDR, PDGFR, c-kit, and c-Src. []

    Relevance: TKI-28 and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one share the pyrido[2,3-d]pyrimidin-7(8H)-one core, the 2,6-dichlorophenyl group at the 6-position, and the 8-methyl substituent. The primary difference is in the 2-position substituent, where TKI-28 has a phenylamino group, while the target compound has a methylthio group. []

4-methyl-pyrido-pyrimidine (MPP) derivatives

    Compound Description: MPP derivatives have been identified as potent and selective inhibitors of PI3Kα. These compounds demonstrate excellent overall kinase selectivity and have been explored as potential cancer therapeutics. []

    Relevance: While not structurally identical to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, the MPP derivatives share the pyrido[2,3-d]pyrimidin-7(8H)-one core. The research on MPP derivatives highlights the potential of this scaffold for developing kinase inhibitors. Exploring structure-activity relationships within this chemical class could provide valuable insights for modifying the target compound and enhancing its biological activity. []

6-(2,4-Difluoro-phenoxy)-8-methyl-2-((R)-1-methyl-2-tetrazol-2-yl-ethylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound is a ligand that forms a complex with p38 kinase, as revealed by crystal structure analysis. []

    Relevance: Similar to 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, this compound possesses a pyrido[2,3-d]pyrimidin-7(8H)-one core. They both share an 8-methyl substituent and a substituted phenoxy group at the 6-position, highlighting the importance of these structural features in interacting with p38 kinase. []

6-(2,4-Difluoro-phenoxy)-2-((R)-2-methanesulfonyl-1-methyl-ethylamino)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound acts as a ligand, forming a complex with p38 kinase. Its interaction with the kinase has been elucidated through crystallographic studies. []

    Relevance: The compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Both possess an 8-methyl group and a 2,4-difluorophenoxy substituent at the 6-position. This shared scaffold and substitution pattern suggest a common binding mode with p38 kinase. []

6-(2,4-difluoro-phenoxy)-2-isopropylamino-8-methyl-8h-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound is a ligand that forms a complex with p38 kinase, as demonstrated by crystal structure analysis. []

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound acts as a ligand, forming a complex with p38 kinase, as revealed by crystallographic analysis. []

    Relevance: Both 8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one share the pyrido[2,3-d]pyrimidin-7(8H)-one core structure and possess an 8-methyl group. The common scaffold and the presence of an aryl group at the 6-position in both compounds suggest potential similarities in their binding interactions with p38 kinase. []

2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound is a ligand that forms a complex with Bruton's tyrosine kinase (BTK), as demonstrated by crystal structure analysis. []

    Relevance: Although 2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one targets BTK and 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one may have different targets, they share the pyrido[2,3-d]pyrimidin-7(8H)-one core and an 8-methyl group. The common scaffold and the presence of a substituted phenoxy group at the 6-position suggest potential similarities in their binding interactions with kinases. []

Applications in Various Fields

Antihypertensive Activity

The study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has shown promising results in the management of hypertension. Specifically, compound 36, which shares a similar structure to the compound of interest, was effective in lowering and maintaining blood pressure at normotensive levels in hypertensive rats1.

Local Anesthetic and Antiarrhythmic Activities

Derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one have been synthesized with the aim of evaluating their local anesthetic and antiarrhythmic properties. Preliminary screenings indicated that these compounds maintained or even increased local anesthetic activity, while preserving antiarrhythmic and antiinflammatory activities in some esters2.

Antimicrobial Activity

New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone have been synthesized for their antimicrobial properties. These compounds were evaluated against various microbial agents and compared to standard antibiotics like streptomycin and fusidic acid. The structural assignments were based on chemical and spectroscopic evidence, and the compounds showed potential as antimicrobial agents3.

Antiproliferative Activity

The antiproliferative activities of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides were examined against various human solid tumor cell lines. The most potent analogs induced significant growth inhibition and cell cycle arrest in the G(2)/M compartment, suggesting their potential use in cancer therapy4.

Antibacterial and Antifungal Activities

Novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents5.

Overview

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The molecular formula of this compound is C₁₄H₉Cl₂N₃OS, and it has a molecular weight of 338.2 g/mol .

Classification

This compound falls under the category of pyrido[2,3-d]pyrimidines, which are recognized for their diverse biological activities. Pyrido[2,3-d]pyrimidin-7(8H)-ones have been extensively studied for their potential therapeutic applications, especially in oncology and other diseases involving protein kinases .

Synthesis Analysis

The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. Key synthetic routes include:

  1. Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving suitable precursors.
  2. Introduction of the 2,6-Dichlorophenyl Group: This step often utilizes nucleophilic aromatic substitution reactions.
  3. Addition of the Methylthio Group: Methylthiolating agents are employed under controlled conditions to introduce the methylthio group.

The synthesis process may also involve optimizing reaction conditions to enhance yield and purity, particularly for industrial applications where continuous flow reactors may be used to improve efficiency .

Molecular Structure Analysis

The molecular structure of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be described as follows:

  • Core Structure: The compound features a fused pyridine and pyrimidine ring system.
  • Substituents: It contains a 2,6-dichlorophenyl group at position six, a methyl group at position eight, and a methylthio group at position two.

Relevant Data

  • InChI: InChI=1S/C14H9Cl2N3OS/c1-21-14-17-6-7-5-8(13(20)18-12(7)19-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H,17,18,19,20)
  • InChI Key: WPUAPGRZGJOIBX-UHFFFAOYSA-N

This unique arrangement contributes to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can participate in various chemical reactions:

  1. Oxidation Reactions: These can lead to the formation of sulfoxides or sulfones from the methylthio group.
  2. Reduction Reactions: Reduction can convert the compound into its corresponding thiol derivative.
  3. Substitution Reactions: Nucleophilic substitution can introduce different functional groups at specific positions on the pyrimidine ring.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its role as a kinase inhibitor. The compound interacts with specific protein kinases involved in cellular signaling pathways that regulate cell proliferation and survival.

Relevant Data

Studies have shown that compounds within this class can effectively inhibit various kinases associated with cancer progression. The presence of both the dichlorophenyl and methylthio groups enhances binding affinity and selectivity towards target kinases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one include:

  • Melting Point: Not explicitly stated in available resources but typically determined during synthesis.
  • Solubility: Solubility characteristics are crucial for its biological applications; specific solubility data may vary based on formulation.

These properties are critical for understanding the compound's behavior in biological systems and its suitability for therapeutic use .

Applications

The primary applications of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are in medicinal chemistry as potential therapeutic agents. Its properties make it suitable for:

  1. Cancer Treatment: As a kinase inhibitor targeting pathways involved in tumor growth.
  2. Research Applications: Used as a building block in organic synthesis and drug development.

The ongoing research into pyrido[2,3-d]pyrimidin derivatives continues to expand their application scope in pharmaceuticals and biochemistry .

Properties

CAS Number

185039-46-7

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C15H11Cl2N3OS

Molecular Weight

352.2 g/mol

InChI

InChI=1S/C15H11Cl2N3OS/c1-20-13-8(7-18-15(19-13)22-2)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3

InChI Key

LCKCHOMHDSHDJF-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)SC

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.